



# **Application of Tmprss6-IN-1 in Hemochromatosis Research**

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Compound of Interest		
Compound Name:	Tmprss6-IN-1	
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## Introduction

Hereditary hemochromatosis is a genetic disorder characterized by excessive intestinal iron absorption and progressive iron deposition in various organs, leading to tissue damage and organ failure. The central regulator of systemic iron homeostasis is the liver-produced peptide hormone hepcidin. Insufficient hepcidin production is the underlying cause of iron overload in hemochromatosis.

Transmembrane protease, serine 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of hepcidin expression.[1][2][3] TMPRSS6 proteolytically cleaves hemojuvelin (HJV), a co-receptor in the bone morphogenetic protein (BMP) signaling pathway that promotes hepcidin transcription.[4][5][6] By cleaving HJV, TMPRSS6 dampens BMP/SMAD signaling, leading to reduced hepcidin production and consequently increased iron absorption.[1][6]

Genetic inactivation of Tmprss6 in mouse models of hemochromatosis has been shown to increase hepcidin expression and ameliorate iron overload.[1][5][6] This makes TMPRSS6 an attractive therapeutic target for the treatment of hemochromatosis and other iron overload disorders.

**Tmprss6-IN-1** is a potent and selective small molecule inhibitor of TMPRSS6. These application notes provide an overview of its mechanism of action, representative data from







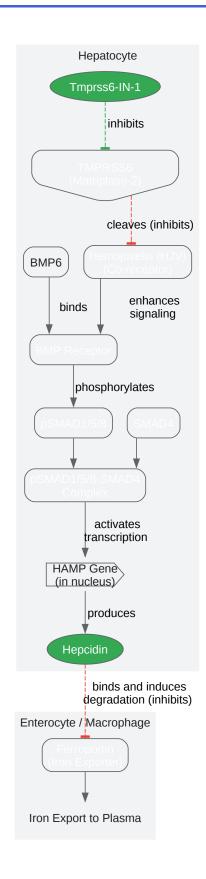
preclinical studies in a mouse model of hemochromatosis, and detailed protocols for its use in research.

### **Mechanism of Action**

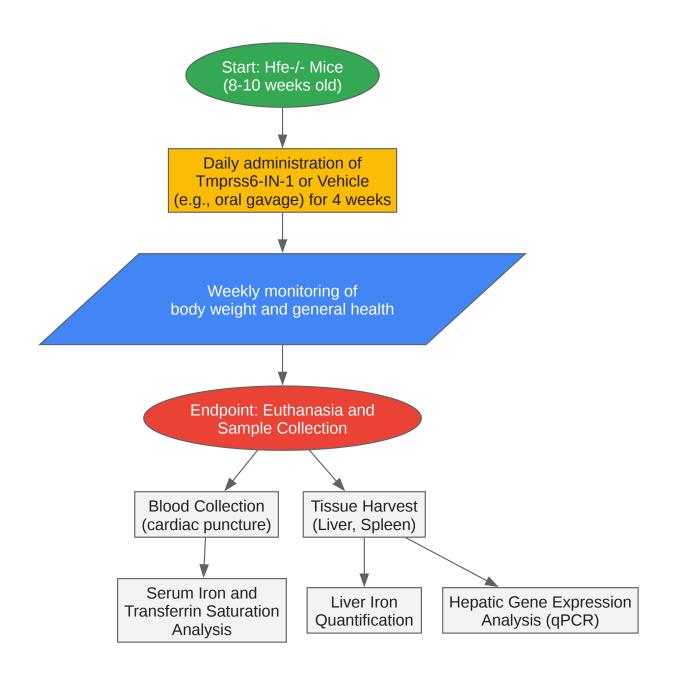
**Tmprss6-IN-1** inhibits the proteolytic activity of TMPRSS6. By blocking TMPRSS6, the inhibitor prevents the cleavage of HJV on the surface of hepatocytes. This leads to increased activation of the BMP receptor complex and subsequent phosphorylation of SMAD1/5/8. The phosphorylated SMAD complex then translocates to the nucleus, where it upregulates the transcription of the hepcidin gene (HAMP).[4][7] The resulting increase in circulating hepcidin levels leads to the internalization and degradation of the iron exporter ferroportin on enterocytes and macrophages, thereby reducing dietary iron absorption and promoting iron retention in macrophages.

Signaling Pathway of Hepcidin Regulation and Inhibition by Tmprss6-IN-1









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